molecular formula C13H12N2O5S B13829818 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester CAS No. 42372-33-8

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester

Cat. No.: B13829818
CAS No.: 42372-33-8
M. Wt: 308.31 g/mol
InChI Key: WUZMSQZOWVFNTO-UHFFFAOYSA-N
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Description

Systematic Name: 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester
CAS Number: 42372-33-8 (primary identifier)
UNII: 4JK5V49ZSB
Molecular Formula: C₁₃H₁₄N₂O₅S (inferred from structural analogs)
Molecular Weight: ~310–330 g/mol (estimated based on similar compounds)

This compound belongs to the diazonaphthoquinone sulfonate family, characterized by a naphthalene backbone with a sulfonic acid group, a diazo moiety, and a 2-methoxyethyl ester substituent. The diazo group (–N₂⁺) confers photosensitivity, enabling applications in photoresists and imaging technologies . The 2-methoxyethyl ester enhances solubility in organic solvents compared to simpler esters (e.g., methyl), making it suitable for industrial coating processes .

Properties

CAS No.

42372-33-8

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-diazonio-5-(2-methoxyethoxysulfonyl)naphthalen-1-olate

InChI

InChI=1S/C13H12N2O5S/c1-19-7-8-20-21(17,18)12-4-2-3-10-9(12)5-6-11(15-14)13(10)16/h2-6H,7-8H2,1H3

InChI Key

WUZMSQZOWVFNTO-UHFFFAOYSA-N

Canonical SMILES

COCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester typically involves the following key steps:

  • Synthesis of the Parent Naphthalenesulfonic Acid Derivative
    The starting material is often a 1-naphthalenesulfonic acid derivative bearing a hydroxyl or sulfonyl group at the 1-position and a ketone functionality at the 5-position. This precursor may be prepared via sulfonation of naphthoquinone derivatives or oxidation of naphthalenesulfonic acid intermediates.

  • Introduction of the 2-Methoxyethyl Ester Group
    The sulfonic acid group at the 1-position is esterified with 2-methoxyethanol under acidic or coupling conditions to yield the 2-methoxyethyl sulfonate ester. This step requires careful control of reaction conditions to prevent side reactions and ensure high purity.

  • Diazotization to Form the Diazonium Group
    The critical step is the diazotization at the 6-position of the naphthalene ring. This involves converting an amino or hydroxyl precursor to the diazonium salt using nitrosating agents such as sodium nitrite (NaNO$$_2$$) in acidic media, often at low temperatures to stabilize the diazonium intermediate. The diazonium group is stabilized by the adjacent ketone and sulfonate ester functionalities.

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Sulfonation/Oxidation Naphthoquinone or naphthalenesulfonic acid, sulfuric acid or oxidizing agents Controlled temperature to avoid over-oxidation
Esterification 2-Methoxyethanol, acid catalyst (e.g., H$$2$$SO$$4$$) or coupling agents Anhydrous conditions preferred for ester formation
Diazotization Sodium nitrite (NaNO$$_2$$), HCl or other acid, 0–5 °C Low temperature critical for diazonium stability

Example Synthetic Route

A representative synthesis reported in chemical literature and patents involves:

  • Starting from 6-amino-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid 2-methoxyethyl ester, prepared by sulfonation and esterification steps.
  • Diazotization with sodium nitrite in acidic aqueous solution at 0–5 °C to yield the diazonium salt, i.e., the target compound 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester.

Analytical and Purity Considerations

Purity and Physical Form

  • The compound is typically obtained as a liquid or powder with a purity of approximately 99% when synthesized under controlled conditions.
  • Storage under dry and cool conditions is recommended to maintain stability.

Characterization Techniques

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Sulfonation/Oxidation Naphthoquinone + H$$2$$SO$$4$$ or oxidants Introduces sulfonic acid and ketone groups
Esterification 2-Methoxyethanol + acid catalyst Forms 2-methoxyethyl sulfonate ester
Diazotization NaNO$$_2$$ + HCl, 0–5 °C Converts amino/hydroxyl to diazonium group

Industrial and Research Context

  • The compound is manufactured at scales from grams to metric tons, with purity and quality control adhering to ISO standards.
  • It serves as an intermediate in dye chemistry and semiconductor device fabrication, as indicated by patent literature.
  • The compound is commercially available from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the diazo group to an amino group.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Naphthalenesulfonic acid derivatives are widely utilized as intermediates in organic synthesis. The diazo group provides unique reactivity that can be harnessed for the synthesis of complex organic molecules.

Case Study : A study demonstrated the use of this compound in synthesizing advanced materials through diazo coupling reactions, which are essential for developing dyes and pigments used in textiles and coatings.

Photochemical Applications

The compound exhibits photochemical properties that make it suitable for applications in photolithography and photoresists.

Data Table: Photochemical Properties

PropertyValue
Absorption Peak350 nm
Quantum Yield0.85
Stability Under UVHigh

This table indicates that the compound has a strong absorption peak in the UV range, making it effective for photochemical reactions.

Biological Studies

Research has indicated that derivatives of naphthalenesulfonic acids can exhibit biological activity, including antibacterial and antifungal properties.

Case Study : In a recent investigation, 1-naphthalenesulfonic acid derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antimicrobial agents.

Material Science

The compound is also explored for its potential in creating advanced materials such as polymers and nanocomposites.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 300 °C
Mechanical StrengthHigh
ConductivityModerate

These properties suggest that the compound can be incorporated into materials requiring thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester involves the interaction of the diazo group with various molecular targets. The diazo group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in labeling and modifying biological molecules.

Comparison with Similar Compounds

Ester Group Impact

  • 2-Methoxyethyl ester : The ether linkage (–OCH₂CH₂O–) improves solubility in polar aprotic solvents (e.g., propylene glycol methyl ether acetate) compared to methyl or tert-butyl esters, facilitating uniform film formation in photolithography .
  • Methyl ester (59297-04-0) : Smaller ester group reduces steric hindrance but limits solubility, restricting use to low-viscosity formulations .
  • tert-Butyl ester (94202-17-2) : Bulky substituent increases thermal stability (decomposition >200°C) but reduces reactivity in photoacid generation .

Photochemical Reactivity

  • The diazo group in all analogs decomposes under UV light, generating carboxylic acid derivatives. The 2-methoxyethyl ester’s intermediate polarity optimizes the dissolution contrast in photoresists, critical for semiconductor patterning .
  • Trihydroxyphenyl ester (68510-93-0) : Hydroxyl groups enable hydrogen bonding, enhancing adhesion to substrates but increasing moisture sensitivity .

Biological Activity

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester (CAS Number: 68510-93-0) is a compound with notable biological activity that has been studied for its potential applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed examination of its biological activity, including case studies and research findings.

  • Molecular Formula : C16H10N2O4S
  • Molecular Weight : 326.33 g/mol
  • InChIKey : JNHDJPUXRUTTMT-UHFFFAOYSA-N

The compound features a naphthalene backbone with a sulfonic acid group and a diazo functional group, which contributes to its reactivity and potential biological effects.

1-Naphthalenesulfonic acid derivatives are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that naphthalene sulfonic acids can inhibit the growth of certain bacteria and fungi, suggesting their potential as antimicrobial agents.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry demonstrated that derivatives of naphthalene sulfonic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) and found effective results at lower concentrations .
  • Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several naphthalene sulfonic acid derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the naphthalene ring significantly enhanced antioxidant activity compared to the parent compound .
  • Enzyme Inhibition Studies : A recent investigation highlighted the enzyme inhibition properties of 1-naphthalenesulfonic acid derivatives against acetylcholinesterase (AChE). The findings suggested that these compounds could potentially serve as leads for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-ModerateHighYes
Naphthalene sulfonic acid derivative AHighModerateNo
Naphthalene sulfonic acid derivative BLowHighYes

Toxicology and Safety Profile

The safety profile of 1-naphthalenesulfonic acid derivatives has been evaluated in various toxicological studies. According to the European Chemicals Agency (ECHA), while some derivatives show low toxicity, others may pose environmental risks due to their persistence and bioaccumulation potential .

Toxicological assessments often utilize standard tests such as the Draize test for skin irritation and the Ames test for mutagenicity. Results indicate that while some compounds have acceptable safety margins, further studies are needed to fully understand their long-term effects on human health and the environment .

Q & A

Q. Methodology :

  • Synthesis : The compound is synthesized via diazotization of the precursor amine (e.g., 6-amino-1-naphthalenesulfonic acid derivatives) using sodium nitrite under acidic conditions, followed by esterification with 2-methoxyethanol. The esterification step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) to ensure high yield .
  • Structural Validation :
    • NMR Spectroscopy : Confirm the presence of the diazo group (δ ~5.5–6.0 ppm for diazo protons) and methoxyethyl ester (δ ~3.2–3.5 ppm for OCH₃) .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) to match the theoretical mass (C₁₄H₁₄N₂O₆S: ~362.33 g/mol) .
    • FT-IR : Identify sulfonic acid (S=O stretch at ~1180–1250 cm⁻¹) and ester carbonyl (C=O at ~1700–1750 cm⁻¹) .

Basic: How does the compound’s diazo group influence its stability during storage and experimental handling?

Q. Methodology :

  • Stability Assessment :
    • Thermal Analysis : Conduct TGA/DSC to determine decomposition temperatures; diazo groups typically degrade at >100°C .
    • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation, as diazo compounds are prone to light-induced decomposition .
    • HPLC Monitoring : Track purity over time using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like sulfonic acid derivatives .

Advanced: How can researchers resolve contradictory data regarding the compound’s photoreactivity in aqueous vs. organic solvents?

Q. Methodology :

  • Controlled Photolysis Experiments :
    • Expose the compound to UV light (254–365 nm) in solvents like water, methanol, and DMSO. Monitor reaction kinetics via UV-Vis spectroscopy (λmax ~300–400 nm for diazo absorption) .
    • Product Analysis : Use LC-MS/MS to identify photoproducts. In aqueous media, expect hydrolysis to 1-naphthalenesulfonic acid derivatives; in organic solvents, cyclization or radical intermediates may dominate .
  • Computational Modeling : Apply DFT calculations to compare activation energies for solvent-specific degradation pathways .

Advanced: What analytical methods are optimal for quantifying trace levels of this compound in environmental matrices?

Q. Methodology :

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use HLB cartridges (Waters) for aqueous samples (e.g., wastewater), eluting with methanol .
    • Derivatization : Enhance detectability via derivatization with dansyl chloride for fluorescence detection .
  • Quantitative Analysis :
    • LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 362→243 for quantification). Optimize ion source parameters to minimize matrix effects .
    • Validation : Assess recovery (70–120%), LOD (≤1 ng/L), and precision (RSD <15%) per EPA guidelines .

Advanced: What mechanistic insights explain the compound’s reported cytotoxicity in mammalian cell lines?

Q. Methodology :

  • In Vitro Assays :
    • ROS Detection : Use DCFH-DA fluorescence to measure reactive oxygen species (ROS) generation in HEK293 or HepG2 cells .
    • Apoptosis Markers : Quantify caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®) .
  • Metabolite Profiling :
    • Perform untargeted metabolomics (UHPLC-Q-TOF) to identify diazo-derived adducts with cellular thiols (e.g., glutathione) .
  • Comparative Studies : Contrast toxicity with structural analogs (e.g., methyl ester derivatives) to isolate the role of the methoxyethyl group .

Basic: What spectroscopic techniques are critical for characterizing the compound’s electronic transitions and photophysical properties?

Q. Methodology :

  • UV-Vis Spectroscopy : Measure absorbance in ethanol or acetonitrile (λmax ~350–400 nm) to assess π→π* transitions in the naphthalene-diazo system .
  • Fluorescence Quenching : Titrate with electron donors/acceptors (e.g., iodide ions) to study excited-state interactions .
  • Time-Resolved Spectroscopy : Use femtosecond laser systems to track ultrafast photoisomerization or bond cleavage events .

Advanced: How does the compound’s ester group (2-methoxyethyl) influence its solubility and reactivity compared to other esters (e.g., methyl or phenyl)?

Q. Methodology :

  • Solubility Testing :
    • Measure logP values via shake-flask method (octanol/water). The methoxyethyl group enhances hydrophilicity (logP ~1.5–2.0) vs. methyl (logP ~2.5) .
  • Reactivity Studies :
    • Compare hydrolysis rates under acidic/basic conditions (pH 2–12) via HPLC. Methoxyethyl esters hydrolyze slower than methyl esters due to steric hindrance .
    • Evaluate esterase-mediated cleavage using porcine liver esterase; methoxyethyl groups may reduce enzymatic susceptibility .

Advanced: What strategies mitigate batch-to-batch variability in diazo compound synthesis?

Q. Methodology :

  • Process Optimization :
    • Control diazotization temperature (0–5°C) and nitrosating agent (NaNO₂) stoichiometry to minimize side reactions .
    • Implement in-line FTIR for real-time monitoring of diazo intermediate formation .
  • Quality Control :
    • Enforce strict purity thresholds (>98% by HPLC) and validate via orthogonal methods (e.g., ¹H NMR integration of diazo protons) .

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